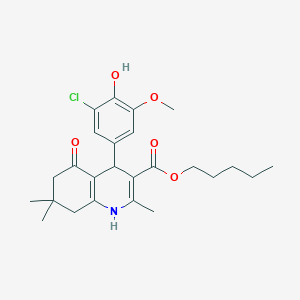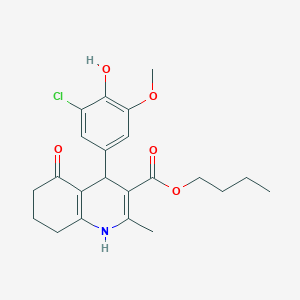![molecular formula C14H17N3O3 B402140 N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE](/img/structure/B402140.png)
N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines a pyrrolidine ring, an acetic acid moiety, and a benzylidene hydrazide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE typically involves the following steps:
Formation of Pyrrolidin-1-yl-acetic acid: This can be achieved through the reaction of pyrrolidine with chloroacetic acid under basic conditions.
Synthesis of 2-methoxy-benzylidene hydrazide: This involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate.
Coupling Reaction: The final step involves the coupling of pyrrolidin-1-yl-acetic acid with 2-methoxy-benzylidene hydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. For example, the hydrazide group may form covalent bonds with certain enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-1-yl-acetic acid derivatives: These compounds share the pyrrolidine and acetic acid moieties.
Benzylidene hydrazides: Compounds with similar benzylidene hydrazide groups.
Uniqueness
N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE is unique due to the combination of its functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.3g/mol |
Nombre IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C14H17N3O3/c1-20-12-7-3-2-6-11(12)10-15-16-13(18)14(19)17-8-4-5-9-17/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,18)/b15-10+ |
Clave InChI |
OTIOJRAVBXPSBS-XNTDXEJSSA-N |
SMILES |
COC1=CC=CC=C1C=NNC(=O)C(=O)N2CCCC2 |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC(=O)C(=O)N2CCCC2 |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402058.png)

![1-Methylethyl 2-methyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402061.png)


![PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B402066.png)







